

An In-depth Technical Guide on the Cellular Regulation of (3S)-Hydroxytetradecanedioyl-CoA

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Compound of Interest

Compound Name: (3S)-hydroxytetradecanedioyl-CoA

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Abstract

(3S)-Hydroxytetradecanedioyl-CoA is a key intermediate in the peroxisomal β -oxidation of tetradecanedioic acid, a dicarboxylic acid formed from the ω -oxidation of myristic acid. The cellular levels of this metabolite are intricately regulated to maintain lipid homeostasis and respond to metabolic cues. This technical guide provides a comprehensive overview of the synthesis, degradation, and regulation of **(3S)-hydroxytetradecanedioyl-CoA**. It details the enzymatic players, the transcriptional control governed by nuclear receptors like PPAR α , and the influence of metabolic states such as fasting and high-fat diets. Furthermore, this guide presents detailed experimental protocols for the quantification of **(3S)-hydroxytetradecanedioyl-CoA** and the assessment of relevant enzyme activities, alongside signaling and metabolic pathway diagrams to facilitate a deeper understanding of its cellular dynamics.

Introduction

Dicarboxylic acids (DCAs) are metabolites derived from the ω -oxidation of monocarboxylic fatty acids, a process that becomes significant during conditions of high lipid flux or impaired mitochondrial β -oxidation^[1]. These DCAs are subsequently chain-shortened via the peroxisomal β -oxidation pathway^{[1][2]}. **(3S)-Hydroxytetradecanedioyl-CoA** is a specific intermediate in the degradation of C14 dicarboxylic acids. The regulation of its cellular concentration is crucial, as accumulation of dicarboxylic acids and their intermediates can be

indicative of metabolic disorders[3][4]. This guide will delve into the core aspects of **(3S)-hydroxytetradecanedioyl-CoA** metabolism and its regulation.

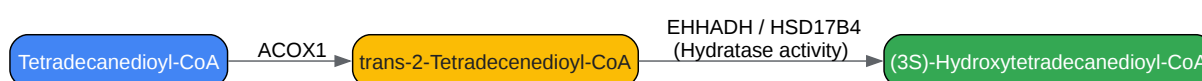
Metabolic Pathway of (3S)-Hydroxytetradecanedioyl-CoA

The metabolism of **(3S)-hydroxytetradecanedioyl-CoA** is an integral part of the peroxisomal β -oxidation of dicarboxylic acids.

Synthesis of (3S)-Hydroxytetradecanedioyl-CoA

The precursor for **(3S)-hydroxytetradecanedioyl-CoA** is tetradecanedioyl-CoA. The synthesis involves the first two steps of peroxisomal β -oxidation:

- Oxidation: Tetradecanedioyl-CoA is oxidized by Acyl-CoA Oxidase 1 (ACOX1) to produce trans-2-tetradecenodioyl-CoA[5][6]. This is the rate-limiting step in peroxisomal β -oxidation[7].
- Hydration: The resulting trans-2-tetradecenodioyl-CoA is then hydrated by the L-bifunctional protein (EHHADH) to form **(3S)-hydroxytetradecanedioyl-CoA**[5][6]. The D-bifunctional protein (HSD17B4) can also participate in this step, and their relative contributions may depend on their expression levels in a specific tissue[8][9].



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Figure 1: Synthesis of **(3S)-hydroxytetradecanedioyl-CoA**.

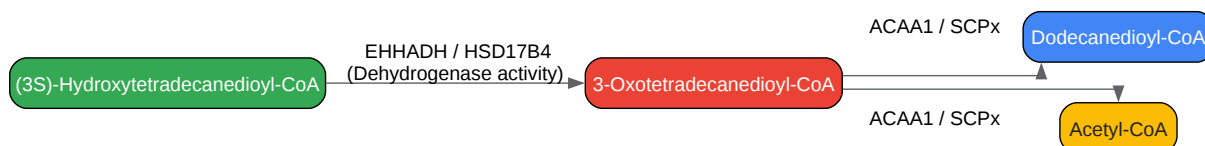
Degradation of (3S)-Hydroxytetradecanedioyl-CoA

(3S)-Hydroxytetradecanedioyl-CoA is further metabolized in the subsequent steps of peroxisomal β -oxidation:

- Dehydrogenation: **(3S)-Hydroxytetradecanedioyl-CoA** is dehydrogenated by the L-bifunctional protein (EHHADH) or D-bifunctional protein (HSD17B4) to 3-

oxotetradecanedioyl-CoA[5][6].

- **Thiolytic Cleavage:** 3-Oxotetradecanedioyl-CoA is cleaved by peroxisomal 3-ketoacyl-CoA thiolase (ACAA1) or sterol carrier protein x (SCPx) into dodecanedioyl-CoA and acetyl-CoA[5][6]. The resulting dodecanedioyl-CoA can then re-enter the β -oxidation spiral.



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Figure 2: Degradation of (3S)-hydroxytetradecanedioyl-CoA.

Regulation of (3S)-Hydroxytetradecanedioyl-CoA Levels

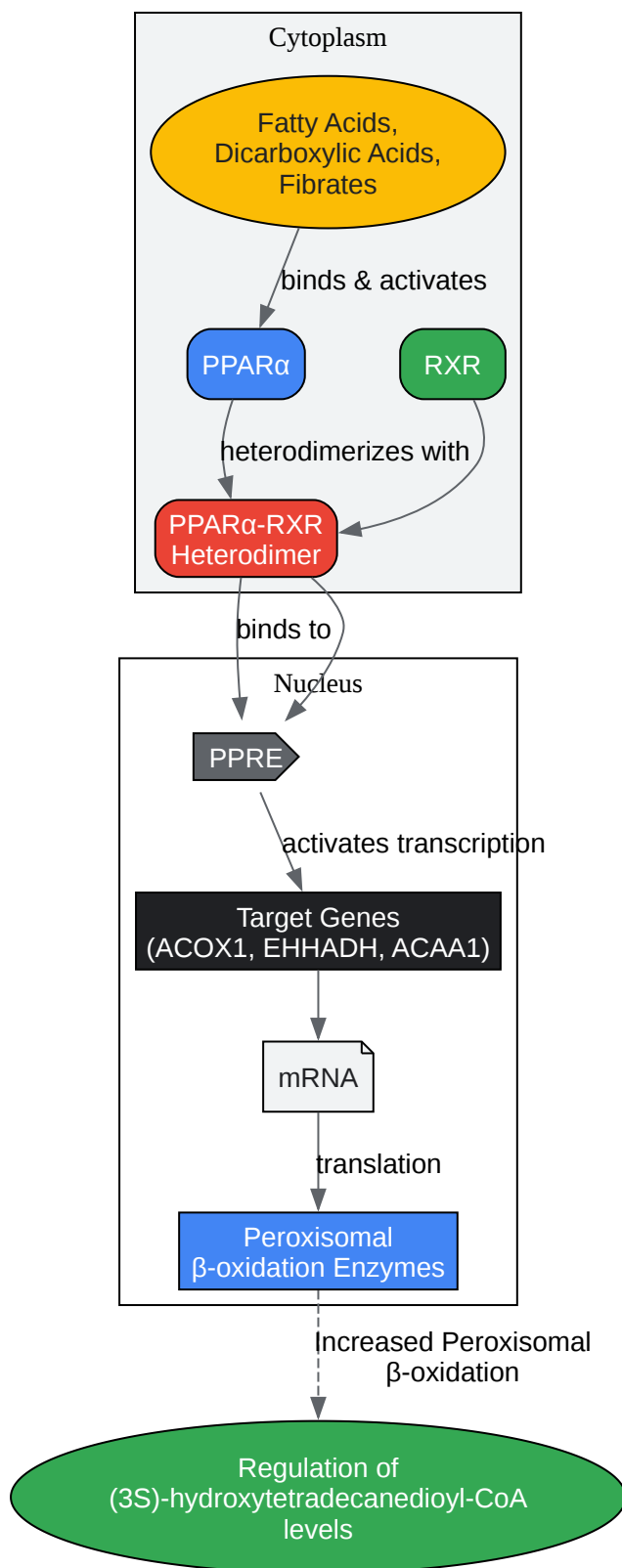
The cellular concentration of (3S)-hydroxytetradecanedioyl-CoA is primarily regulated at the level of the enzymes involved in its metabolism, mainly through transcriptional control.

Transcriptional Regulation by PPAR α

The Peroxisome Proliferator-Activated Receptor Alpha (PPAR α) is a nuclear receptor that acts as a master regulator of lipid metabolism, including peroxisomal β -oxidation[10][11][12].

- **Activation:** PPAR α is activated by a variety of ligands, including fatty acids, dicarboxylic acids, and hypolipidemic drugs of the fibrate class[1][13].
- **Mechanism:** Upon ligand binding, PPAR α forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes[10][14].
- **Target Genes:** The key genes in the peroxisomal β -oxidation pathway that are transcriptionally upregulated by PPAR α include ACOX1, EHHADH, and ACAA1[10][12]. This coordinated induction of enzymes leads to an overall increase in the flux through the

pathway, thereby affecting the levels of intermediates like **(3S)-hydroxytetradecanedioyl-CoA**.



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Figure 3: PPAR α signaling pathway regulating peroxisomal β -oxidation.

Other Regulatory Influences

- Liver X Receptor (LXR): LXR has been shown to activate the genes of the classic peroxisomal β -oxidation pathway, independently of PPAR α [15]. This suggests an additional layer of transcriptional control.
- Insulin: In the fed state, high insulin levels are known to inhibit hepatic peroxisomal β -oxidation, likely through FOXO1 signaling[5].
- Metabolic States:
 - Fasting: During fasting, there is an induction of fatty acid ω -oxidation and subsequent peroxisomal β -oxidation of the resulting dicarboxylic acids[1][16]. This leads to an increased flux through the pathway.
 - High-Fat Diet: A high-fat diet can also induce the expression of enzymes involved in ω -oxidation and peroxisomal β -oxidation, mediated by PPAR α [1].

Quantitative Data

Quantitative data on the kinetics of peroxisomal enzymes with **(3S)-hydroxytetradecanedioyl-CoA** as a substrate are scarce in the literature. The available data often pertains to monocarboxylic acyl-CoAs or other dicarboxylic acyl-CoAs.

Enzyme	Substrate(s)	Km (μM)	Vmax (nmol/min/mg)	Organism/Source	Reference
Acyl-CoA Oxidase (ACOX1)	Dodecanedioyl-CoA (DC12-CoA)	N/A	N/A	Rat Liver	[10]
Sebacic-CoA (DC10-CoA)	N/A	N/A	Rat Liver	[10]	
Suberic-CoA (DC8-CoA)	N/A	N/A	Rat Liver	[10]	
Adipic-CoA (DC6-CoA)	N/A	N/A	Rat Liver	[10]	
L-bifunctional protein (EHHADH)	C16:1DC-CoA	Lower than HSD17B4	N/A	Human	[2]
3-ketoacyl-CoA thiolase (ACAA1)	Various 3-ketoacyl-CoAs	N/A	N/A	Rat Liver	[1]

Note: "N/A" indicates that specific values were not available in the cited literature. The study on Acyl-CoA Oxidase reported substrate inhibition and that while Vmax values were similar for the tested dicarboxylyl-CoAs, Km values increased with decreasing chain length[\[10\]](#). Further research is required to determine the precise kinetic parameters for the enzymes of peroxisomal β-oxidation with **(3S)-hydroxytetradecanediol-CoA** and its immediate precursor and successor.

Cellular concentrations of specific long-chain 3-hydroxy-dicarboxylyl-CoAs are not well-documented. However, studies have measured the levels of various acyl-CoAs in different cell lines.

Acyl-CoA Species	HepG2 (pmol/10 ⁶ cells)	MCF7 (pmol/mg protein)	RAW264.7 (pmol/mg protein)	Reference
C14:0-CoA	-	~2.5	~1.5	[14]
C16:0-CoA	-	~12	~4	[14]
C18:0-CoA	-	~5	~2.5	[14]
C18:1-CoA	-	~7	~3	[14]
C18:2-CoA	-	~1	~0.5	[14]

Note: This table provides context for the general abundance of long-chain acyl-CoAs in cultured cells. Specific measurements of **(3S)-hydroxytetradecanedioyl-CoA** would require targeted mass spectrometry-based approaches.

Experimental Protocols

Quantification of (3S)-Hydroxytetradecanedioyl-CoA by LC-MS/MS

This protocol provides a general framework for the analysis of acyl-CoAs from cultured cells.

Objective: To quantify the intracellular levels of **(3S)-hydroxytetradecanedioyl-CoA**.

Materials:

- Cultured cells
- Ice-cold PBS
- Methanol (LC-MS grade)
- Internal standard (e.g., a stable isotope-labeled C14-dicarboxylyl-CoA or an odd-chain dicarboxylyl-CoA)
- Acetonitrile (LC-MS grade)

- Ammonium acetate
- Microcentrifuge tubes
- Cell scraper
- Centrifuge (refrigerated)
- Vacuum concentrator or nitrogen evaporator
- LC-MS/MS system

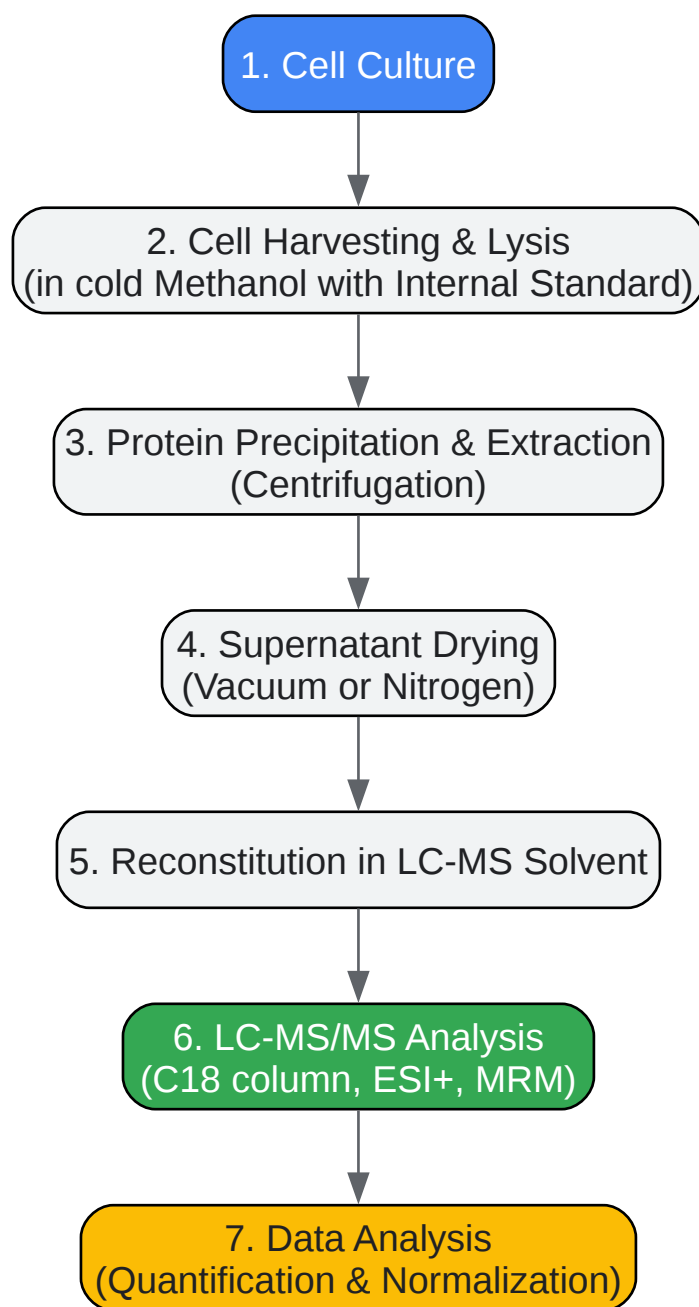
Procedure:

- Cell Harvesting and Lysis:
 - For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add a defined volume of cold methanol containing the internal standard and scrape the cells.
 - For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend the pellet in cold methanol with the internal standard.
 - Transfer the lysate to a microcentrifuge tube.
- Protein Precipitation and Extraction:
 - Vortex the cell lysate vigorously.
 - Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
- Sample Preparation:
 - Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
 - Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
 - Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).

- LC-MS/MS Analysis:
 - Chromatography: Use a C18 reversed-phase column. Elute with a gradient of mobile phase A (e.g., water with 10 mM ammonium acetate) and mobile phase B (e.g., acetonitrile/water with 10 mM ammonium acetate).
 - Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor for the specific precursor-to-product ion transition for **(3S)-hydroxytetradecanedioyl-CoA** and the internal standard using Multiple Reaction Monitoring (MRM).

Data Analysis:

- Generate a calibration curve using standards of **(3S)-hydroxytetradecanedioyl-CoA** of known concentrations.
- Quantify the amount of **(3S)-hydroxytetradecanedioyl-CoA** in the samples by comparing its peak area to that of the internal standard and the calibration curve.
- Normalize the results to cell number or total protein content.



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Figure 4: Experimental workflow for LC-MS/MS quantification.

Peroxisomal β -Oxidation Enzyme Activity Assay

This is a general protocol for a fluorometric assay to measure the activity of peroxisomal β -oxidation, which can be adapted to use dicarboxyl-CoA substrates.

Objective: To measure the rate of H_2O_2 production by acyl-CoA oxidase, the first and rate-limiting enzyme in peroxisomal β -oxidation.

Principle: Acyl-CoA oxidase produces H_2O_2 as a byproduct. The H_2O_2 is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate (e.g., Amplex Red or 4-hydroxyphenylacetic acid), resulting in a fluorescent product that can be measured over time.

Materials:

- Cell or tissue homogenate/lysate
- Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
- **(3S)-Hydroxytetradecanedioyl-CoA** precursor (tetradecanedioyl-CoA)
- Horseradish peroxidase (HRP)
- Fluorogenic substrate (e.g., Amplex Red)
- Fluorometer

Procedure:

- Prepare Reagents:
 - Prepare a working solution of the fluorogenic substrate and HRP in the assay buffer.
 - Prepare a stock solution of tetradecanedioyl-CoA.
- Assay Setup:
 - In a 96-well plate, add the cell/tissue lysate.
 - Add the HRP/fluorogenic substrate working solution to each well.
 - Initiate the reaction by adding the tetradecanedioyl-CoA substrate.
- Measurement:

- Immediately place the plate in a pre-warmed fluorometer.
- Measure the increase in fluorescence over time (kinetic mode).

Data Analysis:

- Calculate the rate of reaction from the linear portion of the fluorescence curve.
- Use a standard curve of H₂O₂ to convert the rate of fluorescence change to the rate of H₂O₂ production (nmol/min).
- Normalize the activity to the amount of protein in the lysate (nmol/min/mg protein).

Conclusion

The cellular levels of **(3S)-hydroxytetradecanedioyl-CoA** are tightly controlled through the regulation of the peroxisomal β -oxidation pathway. The transcriptional activation of key enzymes by PPAR α in response to lipid signals is a central mechanism. Understanding this regulatory network is crucial for elucidating the pathophysiology of metabolic diseases characterized by dysregulated lipid metabolism. The experimental approaches outlined in this guide provide a framework for researchers to investigate the dynamics of **(3S)-hydroxytetradecanedioyl-CoA** and the activity of the associated enzymatic machinery, paving the way for the development of novel therapeutic strategies targeting peroxisomal metabolism. Further research is warranted to obtain more precise quantitative data on enzyme kinetics and cellular metabolite concentrations to refine our understanding of this important metabolic pathway.

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